molecular formula C20H25N3O2 B4422787 N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide

N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide

Cat. No. B4422787
M. Wt: 339.4 g/mol
InChI Key: OWNIKVALWKYCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as DMPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is not yet fully understood. However, it has been shown to act as a selective serotonin receptor antagonist, particularly at the 5-HT1A receptor subtype. This compound has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects. In animal studies, this compound has been shown to decrease immobility time in the forced swim test, suggesting a potential antidepressant effect. This compound has also been shown to reduce anxiety-like behavior in the elevated plus maze test. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide for lab experiments is its high selectivity for the 5-HT1A receptor subtype. This allows for more precise manipulation of the serotonin system in animal models. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several potential future directions for research on N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for Parkinson's disease, as it has been shown to improve motor function in animal models. Another area of interest is its potential as a treatment for neuropathic pain, as it has been shown to reduce pain sensitivity in animal models. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential as a therapeutic agent for psychiatric disorders.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. This compound has also been investigated for its potential as a treatment for neuropathic pain, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-12-16(2)14-17(13-15)21-20(24)23-10-8-22(9-11-23)18-4-6-19(25-3)7-5-18/h4-7,12-14H,8-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNIKVALWKYCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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